molecular formula C30H44O3 B14093027 1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-7,18-dione

1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-7,18-dione

Cat. No.: B14093027
M. Wt: 452.7 g/mol
InChI Key: YCZVTFNLKYNKPH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ochraceolide A undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the functional groups on the molecule, potentially enhancing its biological activity.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, which may affect its reactivity and interaction with biological targets.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially leading to derivatives with improved properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ochraceolide A has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ochraceolide A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of farnesyl protein transferase, an enzyme involved in the post-translational modification of proteins . This inhibition can disrupt the function of proteins essential for cancer cell growth and survival. Additionally, Ochraceolide A’s cytotoxic effects are likely due to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

. Similar compounds include:

  • Ochraceolide B
  • Ochraceolide C
  • Ochraceolide D
  • Ochraceolide E

These compounds share a similar lupane skeleton but differ in their functional groups and biological activities. Ochraceolide A is unique due to its significant cytotoxic activity and its potential as a therapeutic agent for various cancers .

Properties

Molecular Formula

C30H44O3

Molecular Weight

452.7 g/mol

IUPAC Name

1,2,6,6,10,22-hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-7,18-dione

InChI

InChI=1S/C30H44O3/c1-17-23-19(33-25(17)32)16-27(4)14-15-29(6)18(24(23)27)8-9-21-28(5)12-11-22(31)26(2,3)20(28)10-13-30(21,29)7/h18-21,23-24H,1,8-16H2,2-7H3

InChI Key

YCZVTFNLKYNKPH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C6=C)C)C)C)C

Origin of Product

United States

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